Methyl 2-(1H-indazol-1-YL)acetate
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Overview
Description
Methyl 2-(1H-indazol-1-YL)acetate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound is particularly interesting for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-indazol-1-YL)acetate typically involves the formation of the indazole ring followed by esterification. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This is followed by the esterification of the resulting indazole with methyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions to improve yield and efficiency. For example, copper(II) acetate can be used as a catalyst in the cyclization step, and the esterification can be carried out in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated indazole derivatives.
Scientific Research Applications
Methyl 2-(1H-indazol-1-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(1H-indazol-1-YL)acetate can be compared with other indazole derivatives:
Indazole: The parent compound with a wide range of biological activities.
1-Methyl-1H-indazole-4-acetic acid: Similar in structure but with different functional groups, leading to varied biological activities.
2-Methyl-5-nitro-1H-imidazole-1-acetic acid: Another related compound with distinct chemical properties and applications.
This compound stands out due to its specific ester functional group, which can be further modified to enhance its biological activity and therapeutic potential.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-indazol-1-ylacetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3 |
InChI Key |
GRODDLGIRKFPFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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